N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide
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Overview
Description
N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide is a synthetic organic compound characterized by its unique structure, which includes a benzodioxin ring and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from salicylic acid and acetylenic esters through a copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) mediated reaction in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The cyanomethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide involves its interaction with specific molecular targets. The benzodioxin ring and cyanomethyl group can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide: shares similarities with other benzodioxin derivatives and cyanomethyl-containing compounds.
Benzodioxin Derivatives: Compounds with similar benzodioxin rings, such as 1,4-benzodioxin-2-carboxylic acid.
Cyanomethyl Compounds: Compounds containing the cyanomethyl group, such as cyanomethyl benzoate.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. This combination of a benzodioxin ring and a cyanomethyl group makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,14(18)17(3)7-6-16)11-4-5-12-13(10-11)20-9-8-19-12/h4-5,10H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZQHSCAACDYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCCO2)C(=O)N(C)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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